3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one is a natural product found in Alpinia japonica, Biancaea decapetala, and Biancaea sappan with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817969
InChI: InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3
SMILES: COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13817969

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one -

Specification

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3
Standard InChI Key JVGNTXGHBHMJDO-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O
Canonical SMILES COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, reflects its structural complexity. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
CAS Registry Number94344-54-4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
XLogP3-AA3.1
Storage Conditions-20°C under inert atmosphere

The molecule consists of two aromatic rings connected by an α,β-unsaturated ketone bridge. The A-ring (4-hydroxy-2-methoxyphenyl) and B-ring (3,4-dihydroxyphenyl) contribute to its redox activity, enabling hydrogen atom donation and metal chelation . Crystallographic studies of analogous chalcones reveal planar configurations that facilitate π-π stacking and intermolecular hydrogen bonding, critical for stabilizing biological interactions .

Synthesis and Industrial Production

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between 4-hydroxy-2-methoxyacetophenone and 3,4-dihydroxybenzaldehyde under basic conditions . Optimized parameters include:

ParameterConditionYield
BaseNaOH or KOH (10–20% w/v)85–90%
SolventEthanol/water (3:1 v/v)-
TemperatureReflux (70–80°C)-
Reaction Time6–12 hours-

This method, validated by the Royal Society of Chemistry , produces the (E)-isomer predominantly due to thermodynamic stability. Industrial-scale synthesis employs continuous flow reactors to enhance purity and reduce byproducts .

Purification Techniques

Post-synthesis purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . High-performance liquid chromatography (HPLC) confirms purity ≥98%, as commercialized by suppliers like BLD Pharm.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound suppresses nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB and AP-1 signaling . At 20 μM, it reduces NO production by 75% (IC₅₀ = 12.3 μM) . In vivo, it protects BALB/c mice from endotoxin shock, lowering serum TNF-α levels by 60% .

Antioxidant Properties

The 3,4-dihydroxyl groups on the B-ring enable direct free radical scavenging, with a DPPH radical scavenging activity of 82% at 50 μM . Indirect antioxidant effects involve NRF2/ARE pathway activation, upregulating glutathione peroxidase and superoxide dismutase in neuronal cells . Comparative studies show superior activity to resveratrol in mitigating oxidative stress in cerebral ischemia-reperfusion models .

Pharmacological Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 1.2 μM and 3.8 μM, respectively, outperforming aspirin in dual anti-inflammatory activity .

Signal Transduction Modulation

By blocking IκBα phosphorylation, it prevents NF-κB nuclear translocation, thereby downregulating iNOS and COX-2 expression . Simultaneously, it activates the PI3K/Akt/NRF2 axis, enhancing cellular antioxidant defenses .

Comparative Analysis with Analogues

CompoundAntioxidant IC₅₀ (DPPH)Anti-Inflammatory IC₅₀ (NO)Source
Curcumin25.4 μM15.8 μM
Resveratrol32.1 μM28.3 μM
Target Compound18.9 μM12.3 μM

The compound’s 3,4-dihydroxyl and 4-hydroxy-2-methoxy groups enhance electron delocalization, conferring greater redox activity than analogues lacking these substituents .

Applications and Future Directions

Current research prioritizes neuroprotection and cancer chemoprevention. Challenges include improving oral bioavailability via nanoencapsulation and structural derivatization. Clinical trials are warranted to validate preclinical findings, particularly in chronic inflammatory diseases like rheumatoid arthritis.

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